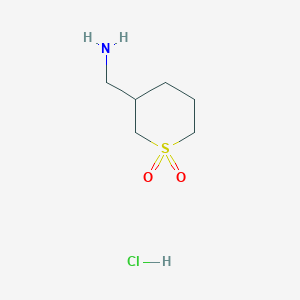
3-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride
Übersicht
Beschreibung
3-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride, also known as AMTDH, is an important chemical compound used for various scientific purposes. It is a white powder with a molecular weight of 232.07 g/mol and a melting point of 165-167°C. AMTDH is a commonly used reagent in organic synthesis and is used in many applications, including pharmaceuticals, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Organic Chemistry
- Application : This compound is used as an intermediate in various chemical reactions .
- Methods of Application : One of the key reactions it’s involved in is the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (or triflate) in the presence of a base and a palladium catalyst.
- Results or Outcomes : The outcome of this reaction is the formation of a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
-
Scientific Field: Medicinal Chemistry
- Application : Derivatives of this compound have been found to be competitive inhibitors of the proteolytic enzymes trypsin, plasmin, and thrombin .
- Methods of Application : These derivatives can be synthesized through various organic reactions and then tested for their inhibitory activity against these enzymes .
- Results or Outcomes : The inhibition of these enzymes can have significant implications in the treatment of various diseases, such as blood clotting disorders .
-
Scientific Field: Biochemistry
- Application : This compound can be used as a building block in the synthesis of various bioactive compounds .
- Methods of Application : It can be incorporated into larger molecules through various organic reactions, such as amide bond formation or esterification .
- Results or Outcomes : The resulting bioactive compounds can have various biological activities, such as antibacterial, antifungal, or anticancer activity .
-
Scientific Field: Material Science
- Application : Boronic acids, including this compound, can be used in the creation of boron-containing polymers .
- Methods of Application : These polymers can be synthesized through polycondensation reactions .
- Results or Outcomes : The resulting polymers can have unique properties, such as high thermal stability or unique optical properties .
-
Scientific Field: Pharmaceutical Research
- Application : This compound can be used in the synthesis of pharmaceuticals .
- Methods of Application : It can be incorporated into drug molecules through various organic reactions, such as amide bond formation or esterification .
- Results or Outcomes : The resulting pharmaceuticals can have various therapeutic effects, such as antibacterial, antifungal, or anticancer activity .
-
Scientific Field: Polymer Chemistry
- Application : Boronic acids, including this compound, can be used in the creation of boron-containing polymers .
- Methods of Application : These polymers can be synthesized through polycondensation reactions .
- Results or Outcomes : The resulting polymers can have unique properties, such as high thermal stability or unique optical properties .
Eigenschaften
IUPAC Name |
(1,1-dioxothian-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c7-4-6-2-1-3-10(8,9)5-6;/h6H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLFDGSBMRKHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride | |
CAS RN |
1780271-77-3 | |
| Record name | 3-(aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



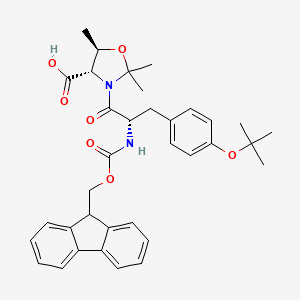
![5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride](/img/structure/B1449122.png)

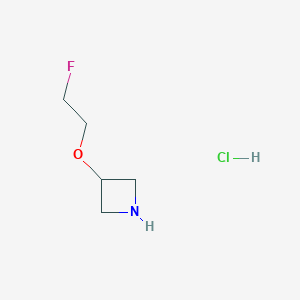
![4b,5,6,7,8,8a-Hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1449129.png)

![6-Bromothiazolo[4,5-c]pyridine](/img/structure/B1449131.png)
![3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B1449135.png)
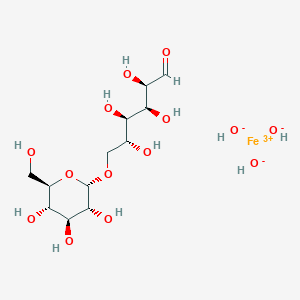

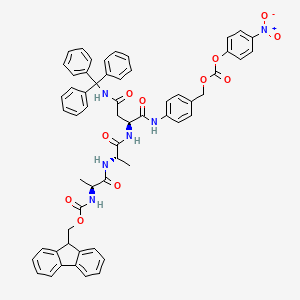


amine](/img/structure/B1449143.png)